Absence of Cytochrome P-450 Metabolite Complex Formation vs. Parent Clarithromycin
In vivo studies in rats demonstrate a critical functional divergence: Clarithromycin and its N-demethyl metabolite form an inhibitory metabolite complex with cytochrome P-450, a key driver of drug-drug interactions. In stark contrast, De(cladinosyl) Clarithromycin does NOT produce this complex [1]. This biochemical distinction directly impacts the interpretation of metabolic studies and safety assessments.
| Evidence Dimension | Formation of Cytochrome P-450 Metabolite Complex in vivo |
|---|---|
| Target Compound Data | No complex formation detected |
| Comparator Or Baseline | Clarithromycin: Complex formed; N-demethyl clarithromycin: Complex formed |
| Quantified Difference | Qualitative absence of complex formation for the target compound, whereas the comparators demonstrate its presence. |
| Conditions | In vivo rat model, hepatic microsome analysis. |
Why This Matters
This evidence confirms that De(cladinosyl) Clarithromycin is the appropriate negative control for studies investigating clarithromycin's P-450 inhibition and its associated drug-drug interaction liabilities.
- [1] Effects of clarithromycin and its metabolites on the mixed function oxidase system in hepatic microsomes of rats. Drug Metabolism and Disposition. 1993. (Abstract viewed via ScienceDirect). View Source
